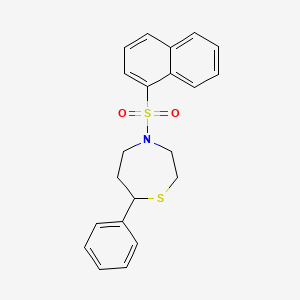

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

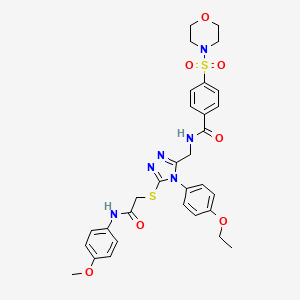

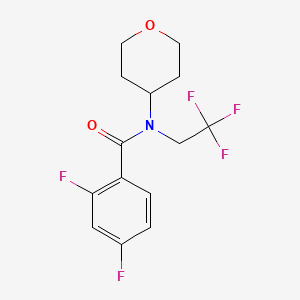

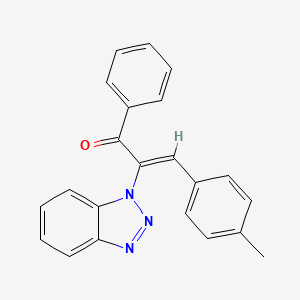

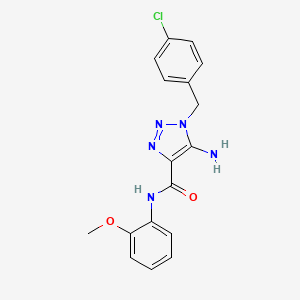

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, and the attachment of the phenyl, naphthalene, and sulfonyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The naphthalene and phenyl groups are aromatic, meaning they have a special type of stability due to resonance. The sulfonyl group is polar and may participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of aromatic rings and a sulfonyl group might make this compound relatively non-polar and therefore not very soluble in water .Applications De Recherche Scientifique

Antibacterial Agents

- Synthesis of N-alkyl/aralkyl derivatives: The synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, structurally related to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," has been shown to produce potent antibacterial agents with moderate to weak enzyme inhibition properties (Abbasi et al., 2015).

Host Materials for OLEDs

- Design and synthesis for organic light-emitting diodes (OLEDs): Naphthalene-based host materials, including derivatives of "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," have been designed for red phosphorescent OLEDs. These materials demonstrate excellent device performance at low doping concentrations due to efficient energy transfer and reduced concentration quenching (Li et al., 2018).

Anticancer Evaluation

- Evaluation of naphthoquinone derivatives: Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These compounds showed significant potency and low toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Anti-Parkinson's Screening

- Novel derivatives for anti-Parkinson's activity: Synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, structurally similar to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," showed significant anti-Parkinson's activity in animal models (Gomathy et al., 2012).

Antihyperglycemic Activity

- Synthesis of thiazolidinediones: 5-(Naphthalenylsulfonyl)-2,4-thiazolidinediones have been synthesized and evaluated for antihyperglycemic activity, demonstrating significant potential for treating non-insulin-dependent diabetes mellitus (Zask et al., 1990).

Antimicrobial Evaluation

- Novel dihydropyridine derivatives: Compounds bearing the naphthalene moiety, similar to "4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane," have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, showing either weak or moderate activities (Abdel Reheim et al., 2021).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug molecule. Alternatively, if it has unique physical or chemical properties, it might be studied for potential applications in materials science or chemistry .

Propriétés

IUPAC Name |

4-naphthalen-1-ylsulfonyl-7-phenyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S2/c23-26(24,21-12-6-10-17-7-4-5-11-19(17)21)22-14-13-20(25-16-15-22)18-8-2-1-3-9-18/h1-12,20H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDUZWFFWPSTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2425910.png)

![1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride](/img/structure/B2425913.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2425916.png)

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2425918.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1H-indole-3-carboxylate](/img/structure/B2425927.png)

![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)